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RIBONUCLEIC ACID, TRANSFER - 120991-82-4

RIBONUCLEIC ACID, TRANSFER

Catalog Number: EVT-1508566
CAS Number: 120991-82-4
Molecular Formula: C11H10BrNO
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Transfer ribonucleic acid is a crucial molecule in the process of protein synthesis, serving as the adaptor that translates genetic information from messenger ribonucleic acid into the amino acid sequences of proteins. It functions by carrying specific amino acids to the ribosome, where proteins are assembled. Transfer ribonucleic acid plays a vital role in decoding the genetic code and ensuring that proteins are synthesized correctly according to the instructions encoded in deoxyribonucleic acid and messenger ribonucleic acid.

Source

Transfer ribonucleic acid is predominantly sourced from various organisms, with Escherichia coli being one of the most commonly used sources for laboratory studies and applications. Transfer ribonucleic acid can be isolated from cells through various biochemical methods, including phenol extraction, which allows for the purification of specific aminoacyl-transfer ribonucleic acids for further research and application in biotechnology .

Classification

Transfer ribonucleic acid can be classified based on its function and structure:

  • By Function:
    • Aminoacyl-transfer ribonucleic acids (charged with specific amino acids)
    • Deacylated transfer ribonucleic acids (not charged)
  • By Structure:
    • Class I transfer ribonucleic acids (typically have a single acceptor stem)
    • Class II transfer ribonucleic acids (typically have a double acceptor stem)
Synthesis Analysis

Methods

The synthesis of transfer ribonucleic acid can be studied through various methods, including:

  • Pulse Labeling: This technique involves incorporating radioactive nucleotides into newly synthesized transfer ribonucleic acid, allowing researchers to track its synthesis over time .
  • Cell Culture Studies: For example, studies have shown that the rate of transfer ribonucleic acid synthesis in KB cells infected with adenovirus remains stable for a certain period before decreasing significantly .

Technical Details

The synthesis process typically involves transcription from deoxyribonucleic acid templates by RNA polymerases. The resulting primary transcript undergoes several modifications, including splicing and addition of a 3' poly-A tail, before becoming functional transfer ribonucleic acid.

Molecular Structure Analysis

Structure

Transfer ribonucleic acid has a characteristic cloverleaf structure that is essential for its function. This structure includes:

  • Acceptor Stem: Where the amino acid attaches.
  • D-loop: Contains modified nucleotides and is involved in recognition by enzymes.
  • Anticodon Loop: Contains the anticodon sequence that pairs with messenger ribonucleic acid codons during translation.

Data

The three-dimensional structures of various transfer ribonucleic acids have been elucidated using techniques such as X-ray crystallography. For instance, the structure of alanine transfer ribonucleic acid has been characterized in detail, revealing insights into its function as an amino acid carrier .

Chemical Reactions Analysis

Reactions

Transfer ribonucleic acid participates in several key biochemical reactions:

  • Aminoacylation: The process where an amino acid is attached to its corresponding transfer ribonucleic acid by an enzyme called aminoacyl-tRNA synthetase.
  • Translation: During protein synthesis, transfer ribonucleic acids recognize codons on messenger ribonucleic acid through their anticodon region, facilitating the addition of specific amino acids to growing polypeptide chains.

Technical Details

The aminoacylation reaction is highly specific and involves ATP-dependent activation of amino acids followed by their attachment to the appropriate transfer ribonucleic acid. This ensures fidelity in protein synthesis.

Mechanism of Action

Process

The mechanism of action of transfer ribonucleic acid involves several steps:

  1. Amino Acid Activation: Amino acids are activated by being attached to their respective transfer ribonucleic acids.
  2. Codon Recognition: The anticodon loop of transfer ribonucleic acid pairs with complementary codons on messenger ribonucleic acid.
  3. Peptide Bond Formation: The growing polypeptide chain is elongated as new amino acids are added through peptide bonds catalyzed by the ribosome.

Data

Studies indicate that each type of transfer ribonucleic acid is responsible for incorporating specific amino acids into proteins based on the genetic code, ensuring accurate protein synthesis.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Varies depending on the specific type but generally ranges from approximately 25 to 30 kilodaltons.
  • Solubility: Transfer ribonucleic acids are soluble in aqueous solutions but can precipitate under certain conditions.

Chemical Properties

  • Stability: Transfer ribonucleic acids are relatively stable under physiological conditions but can be degraded by nucleases.
  • Reactivity: They can participate in various biochemical reactions, including those involving enzymes and other nucleotides.

Relevant Data or Analyses

Analytical techniques such as spectrophotometry and electrophoresis are commonly used to study the properties and purity of transfer ribonucleic acids.

Applications

Transfer ribonucleic acid has numerous scientific uses:

  • Biotechnology: Used in recombinant DNA technology and gene expression studies.
  • Diagnostics: Applications in detecting viral infections or genetic disorders through messenger RNA profiling.
  • Therapeutics: Potential applications in gene therapy and vaccine development.
Structural Characteristics of tRNA

Primary Structure: Nucleotide Composition and Sequence Variations

tRNAs are single-stranded RNA molecules typically 76–90 nucleotides in length. The primary structure comprises a linear sequence of nucleotides linked by 3′–5′ phosphodiester bonds. Each nucleotide consists of:

  • A ribose sugar (distinguished from DNA’s deoxyribose by a 2′-hydroxyl group)
  • One of four nitrogenous bases: adenine (A), cytosine (C), guanine (G), or uracil (U) (replacing thymine in RNA)
  • A phosphate group

Despite sequence variability across tRNA genes, all tRNAs share conserved residues critical for folding and function. Key features include:

  • The 5′-terminal phosphate group.
  • The 3′-terminal CCA sequence, which may be genomically encoded or added post-transcriptionally.
  • Invariant nucleotides (e.g., U8, A14, G18, G19, T54, C56, A58) that stabilize the tertiary fold.Sequence diversity primarily localizes to the anticodon loop (species-specific codons) and variable arm (length polymorphisms), while other domains exhibit higher conservation [1] [5] [9].

Secondary Structure: Cloverleaf Model and Domain-Specific Features

The cloverleaf model represents tRNA’s conserved secondary structure, characterized by four double-helical stems and three hairpin loops (D-loop, anticodon loop, TΨC-loop), stabilized by Watson-Crick base pairing and non-canonical interactions [2] [5] [9].

Acceptor Stem and CCA Tail

The acceptor stem forms via base pairing between the 5′ and 3′ termini (typically 7–9 bp). Its 3′ end terminates in the universal CCA tail, where the amino acid covalently attaches via an ester bond to the 2′- or 3′-OH of the terminal adenosine. The CCA sequence is crucial for:

  • Aminoacylation by aminoacyl-tRNA synthetases (aaRS).
  • Ribosomal recognition during translation.
  • Quality control; damaged CCA tails (e.g., lacking terminal A) impair function and require repair by CCA-adding enzymes [3] [8].

Table 1: Key tRNA Structural Domains

DomainLengthKey FeaturesFunction
Acceptor Stem7-9 bp5'-3' pairing; CCA terminusAmino acid attachment site
D-Loop8-12 ntDihydrouridine residuesTertiary folding anchor
Anticodon Loop7 ntCentral triplet anticodonmRNA codon recognition
TΨC-Loop7 ntPseudouridine (Ψ), ribothymidine (T)Ribosome binding (23S rRNA interaction)
Variable Arm3-21 ntLength class-defining (class I: short; II: long)aaRS discrimination

D-Loop and TΨC-Loop

  • D-loop: Contains dihydrouridine (D) modifications, facilitating bend flexibility. Its 4–6 bp stem connects to the anticodon stem via tertiary interactions.
  • TΨC-loop: Features conserved residues T54, Ψ55, and C56. Ψ55 (pseudouridine) enhances RNA stability via additional hydrogen bonding. This loop mediates ribosome binding in prokaryotes via interactions with 23S rRNA [5] [7].

Anticodon Loop and Variable Arm

  • Anticodon loop: A 7-nucleotide loop housing the anticodon triplet (positions 34–36). Flanking residues (U33, A37) stack to position the anticodon for mRNA pairing.
  • Variable arm: Positioned between the anticodon and TΨC loops, its length (3–21 nt) categorizes tRNAs: Class I (short: 3–5 nt) and Class II (long: 13–21 nt with a 3–6 bp stem). This arm functions as an aaRS recognition determinant [2] [5].

Tertiary Structure: L-Shaped Conformation and Coaxial Stacking

tRNA folds into an inverted L-shaped tertiary structure through long-range base pairing and ribose-phosphate backbone interactions. Key folding motifs include:

  • Coaxial stacking: The acceptor stem stacks perpendicularly onto the TΨC stem (forming one arm of the "L"), while the D stem stacks onto the anticodon stem (forming the other arm).
  • Tertiary core interactions:
  • Base triples (e.g., G18:Ψ55, G19:C56).
  • A-minor motifs (e.g., A9 in the D-loop minor groove of the TΨC stem).
  • Metal ion coordination (e.g., Mg²⁺ stabilizes the D-loop–TΨC-loop interface [1] [6]).This compact, asymmetric conformation positions the CCA tail (amino acid site) ~75 Å from the anticodon loop (mRNA decoding site), enabling simultaneous ribosome binding at the A and P sites [1] [9].

Post-Transcriptional Modifications: Methylation, Pseudouridylation, and Thiolation

Over 100 modifications fine-tune tRNA stability, folding, and function. Key classes include:

  • Methylation: Addition of methyl groups to bases or ribose. Examples:
  • m¹A58: Prevents incorrect tertiary pairing.
  • m⁷G46: Enhances D-loop stability.
  • Pseudouridylation (Ψ): Uridine isomerization creating an extra H-bond donor (e.g., Ψ55 in TΨC-loop strengthens rRNA binding).
  • Thiolation: Sulfur substitution at uridine/cytidine (e.g., s²U34 in lysyl-tRNA improves codon-anticodon affinity) [5] [7] [10].

Table 2: Functionally Critical tRNA Modifications

ModificationLocationCatalytic EnzymeFunctional Impact
Dihydrouridine (D)D-loopDus family reductasesEnhances loop flexibility
Pseudouridine (Ψ)TΨC-loop, corePus family isomerasesStabilizes RNA-RNA interactions
2'-O-methylationVariableFibrillarin methyltransferasePrevents nuclease degradation
Thiouridine (s²U)Anticodon loopTtuA sulfurtransferaseOptimizes codon-anticodon kinetics
Inosine (I)Anticodon (pos. 34)Adenosine deaminaseExpands wobble pairing (A, U, C)

Modifications ensure translational fidelity and cellular adaptation. For instance, inosine (derived from adenine deamination) at wobble position 34 enables single tRNA recognition of multiple codons (e.g., yeast tRNAᴬˡᵃ decodes GCU, GCC, GCA via I34) [3] [10].

Concluding Remarks

tRNA’s structural complexity—from sequence-driven primary architecture to modification-refined tertiary folding—enables its essential role in translation. The conserved cloverleaf scaffold and L-shaped conformation illustrate RNA’s propensity for hierarchical organization, while nucleotide modifications exemplify nature’s regulatory precision. Understanding these features underpins advances in synthetic biology and RNA therapeutics.

Compound Name: RIBONUCLEIC ACID, TRANSFERSynonyms: tRNA, transfer RNA, soluble RNA (obsolete)Related Compounds: Aminoacyl-tRNA, mRNA, rRNA, CCA-adding enzyme, Aminoacyl-tRNA synthetase

Properties

CAS Number

120991-82-4

Product Name

RIBONUCLEIC ACID, TRANSFER

Molecular Formula

C11H10BrNO

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